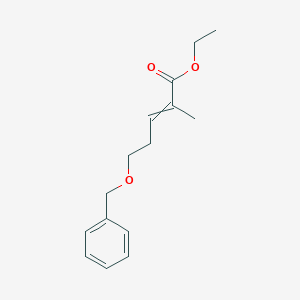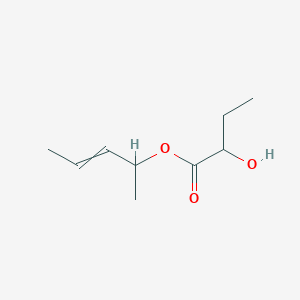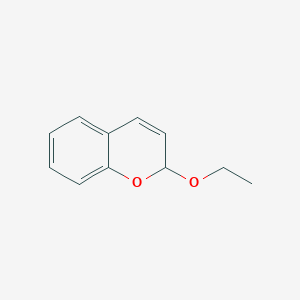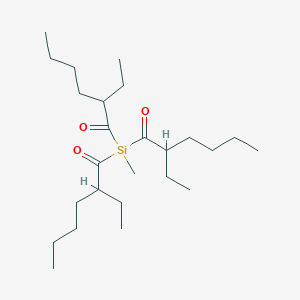![molecular formula C22H24N2O3 B14295054 2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol CAS No. 121271-37-2](/img/structure/B14295054.png)
2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple phenolic and methylene groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol typically involves the reaction of 2-hydroxy-1,3-phenylenediamine with formaldehyde and phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions under controlled conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final compound with the desired specifications.
化学反应分析
Types of Reactions
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of phenolic and methylene groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the phenolic groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the phenolic groups can lead to the formation of quinones, while reduction can yield hydroquinones
科学研究应用
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
作用机制
The mechanism of action of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol involves its interaction with specific molecular targets and pathways. The phenolic groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The methylene groups can facilitate the formation of covalent bonds with other molecules, enhancing the compound’s reactivity and potential biological activities.
相似化合物的比较
Similar Compounds
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
- 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
Uniqueness
Compared to similar compounds, 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol stands out due to its unique combination of phenolic and methylene groups. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in different fields. Its ability to undergo various chemical reactions and form stable products further enhances its versatility and usefulness in scientific research and industrial applications.
属性
CAS 编号 |
121271-37-2 |
|---|---|
分子式 |
C22H24N2O3 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
2,6-bis[[(2-hydroxyphenyl)methylamino]methyl]phenol |
InChI |
InChI=1S/C22H24N2O3/c25-20-10-3-1-6-16(20)12-23-14-18-8-5-9-19(22(18)27)15-24-13-17-7-2-4-11-21(17)26/h1-11,23-27H,12-15H2 |
InChI 键 |
RPOXOCIJLBIXER-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CNCC2=C(C(=CC=C2)CNCC3=CC=CC=C3O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)







![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)

